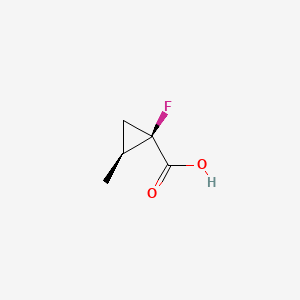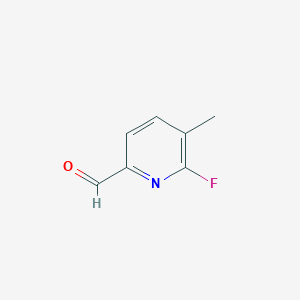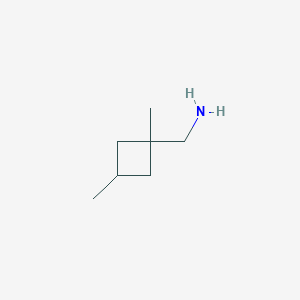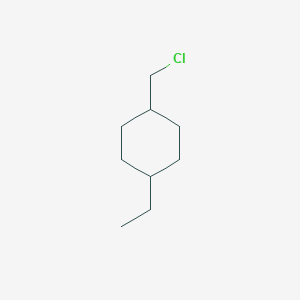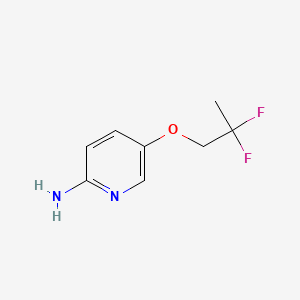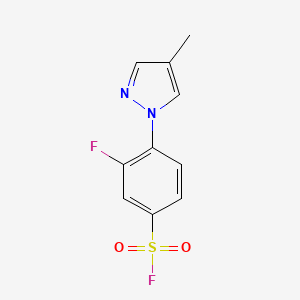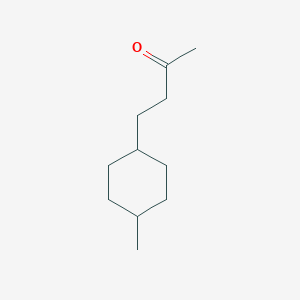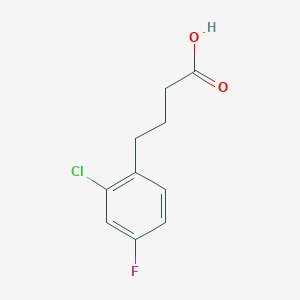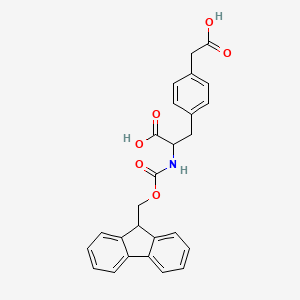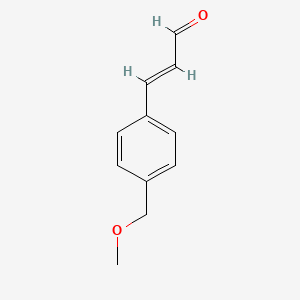
5-(4-Isopropylphenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Isopropylphenyl)oxazolidin-2-one: is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The structure of this compound consists of an oxazolidinone ring substituted with a 4-isopropylphenyl group, which imparts unique chemical and biological properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-Isopropylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-isopropylphenyl isocyanate with an appropriate amino alcohol. This reaction typically proceeds under mild conditions and results in the formation of the oxazolidinone ring through intramolecular cyclization .
Industrial Production Methods:
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions:
5-(4-Isopropylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
The major products formed from these reactions include various substituted oxazolidinones and phenyl derivatives, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
5-(4-Isopropylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential as an antibacterial agent, particularly against multidrug-resistant bacteria.
Industry: The compound is utilized in the synthesis of advanced materials and as a building block for complex organic molecules
Wirkmechanismus
The mechanism of action of 5-(4-Isopropylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes. The compound binds to the ribosomal subunit, inhibiting protein synthesis at an early stage. This unique mechanism of action makes it effective against a wide range of bacteria, including those resistant to other antibiotics .
Vergleich Mit ähnlichen Verbindungen
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A derivative of linezolid with enhanced potency and reduced side effects.
Cytoxazone: An oxazolidinone used in the synthesis of complex organic molecules
Uniqueness:
5-(4-Isopropylphenyl)oxazolidin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropylphenyl group enhances its lipophilicity and potentially its ability to penetrate bacterial cell membranes, making it a valuable compound in the development of new antibacterial agents .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
5-(4-propan-2-ylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8(2)9-3-5-10(6-4-9)11-7-13-12(14)15-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
OBDHBIPWFDUHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2CNC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


